molecular formula C18H21N3O2 B8363412 ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dimethylpyrimidine-5-carboxylate

ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dimethylpyrimidine-5-carboxylate

Cat. No. B8363412
M. Wt: 311.4 g/mol
InChI Key: TYHAINZSDRJUNN-UHFFFAOYSA-N
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Patent
US08367684B2

Procedure details

1,8-diazabicyclo[5.4.0]undec-7-ene (1.086 g, 7.15 mmol) was added to a mixture of 6b (1.02 g, 4.75 mmol) and 1,2,3,4-tetrahydroisoquinoline (0.95 g, 7.13 mmol) in DMSO (5 ml) at 0° C. over 5 minutes. The mixture was stirred for an additional 5 minutes at room temperature. The mixture was washed with brine, extracted with ethyl acetate and chromatographed to yield 6c (1.43 g, 4.5 mmol, 95%).
Quantity
1.086 g
Type
reactant
Reaction Step One
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:11][CH2:10][CH2:9]N=[C:7]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2.Cl[C:13]1[N:18]=[C:17]([CH3:19])[C:16]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:15]([CH3:25])[N:14]=1.C1C2C(=CC=CC=2)CCN1>CS(C)=O>[CH2:11]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:9]=2)[CH2:6][CH2:7][N:1]1[C:13]1[N:18]=[C:17]([CH3:19])[C:16]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:15]([CH3:25])[N:14]=1

Inputs

Step One
Name
Quantity
1.086 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
1.02 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)C)C(=O)OCC)C
Name
Quantity
0.95 g
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1N(CCC2=CC=CC=C12)C1=NC(=C(C(=N1)C)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.5 mmol
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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